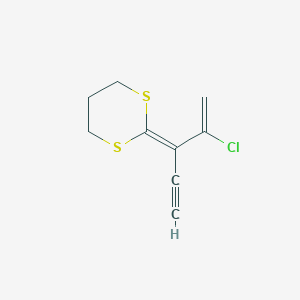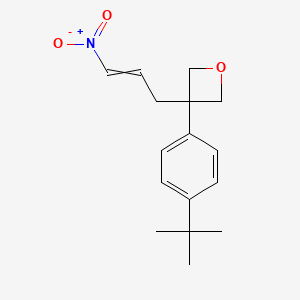![molecular formula C14H28O5Si B14189630 3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione CAS No. 928855-57-6](/img/structure/B14189630.png)
3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione is an organosilicon compound with the molecular formula C14H28O5Si. This compound is notable for its unique structure, which combines a silane group with a β-diketone moiety. It is used in various scientific and industrial applications due to its ability to form stable complexes with metals and its reactivity with organic and inorganic substrates .
Vorbereitungsmethoden
3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione can be synthesized through the silylation of 3-allylpentane-2,4-dione with triethoxysilane in the presence of Speier’s catalyst. The reaction primarily occurs at the terminal carbon atom of the allyl group . The general reaction is as follows:
CH2=CH-CH2−C[−C(O)CH3]2+(EtO)3SiHSpeier’s catalyst(EtO)3SiCH2CH2CH2C[−C(O)CH3]2
Analyse Chemischer Reaktionen
3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione undergoes various chemical reactions, including:
Hydrolysis and Condensation: The triethoxysilyl groups can hydrolyze and condense in the presence of moisture, forming siloxane bonds.
Complexation with Metals: The β-diketone moiety can form stable complexes with metals such as europium, terbium, and ytterbium.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Wissenschaftliche Forschungsanwendungen
3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione has several scientific research applications:
Luminescent Materials: It is used to synthesize luminescent sol-gel films containing rare-earth metals like europium, terbium, and ytterbium.
Coordination Chemistry: The compound is used to form metal β-diketonates, which are valuable in coordination chemistry for studying metal-ligand interactions.
Surface Modification: Due to its silane group, it is employed in surface modification of materials to enhance properties such as adhesion and hydrophobicity.
Wirkmechanismus
The mechanism of action of 3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione involves its ability to form stable complexes with metal ions through the β-diketone moiety. The triethoxysilyl group can undergo hydrolysis and condensation, leading to the formation of siloxane networks. These properties make it useful in creating hybrid materials with enhanced mechanical and optical properties .
Vergleich Mit ähnlichen Verbindungen
3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione is unique due to its combination of a silane group and a β-diketone moiety. Similar compounds include:
3-Isocyanatopropyltriethoxysilane: Another organosilicon compound used in surface modification and as a coupling agent.
3-(Trimethoxysilyl)propyl methacrylate: Used in the production of hybrid materials and as a coupling agent in composites.
These compounds share the silane functionality but differ in their additional functional groups, leading to variations in their reactivity and applications.
Eigenschaften
CAS-Nummer |
928855-57-6 |
|---|---|
Molekularformel |
C14H28O5Si |
Molekulargewicht |
304.45 g/mol |
IUPAC-Name |
3-(2-triethoxysilylpropyl)pentane-2,4-dione |
InChI |
InChI=1S/C14H28O5Si/c1-7-17-20(18-8-2,19-9-3)11(4)10-14(12(5)15)13(6)16/h11,14H,7-10H2,1-6H3 |
InChI-Schlüssel |
VVNKRALDWZOPJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C(C)CC(C(=O)C)C(=O)C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-Chlorophenyl)-2-methyl-4-nitro-1H-imidazol-5-yl]piperidine](/img/structure/B14189548.png)

![N-[(6-Chloropyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14189559.png)
![[4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B14189560.png)
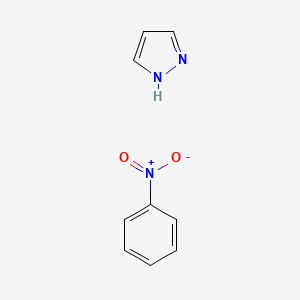
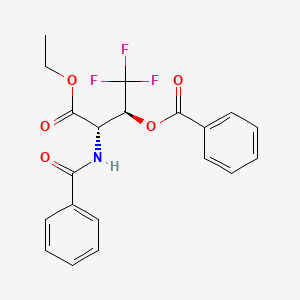
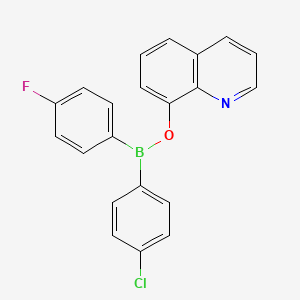

![N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine](/img/structure/B14189623.png)
![3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14189637.png)
![[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile](/img/structure/B14189641.png)
![1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene](/img/structure/B14189643.png)
